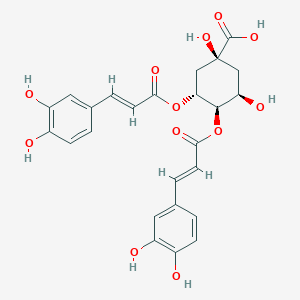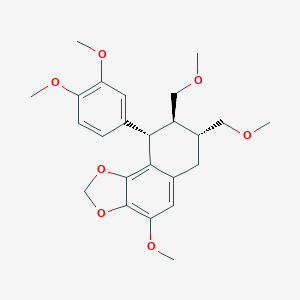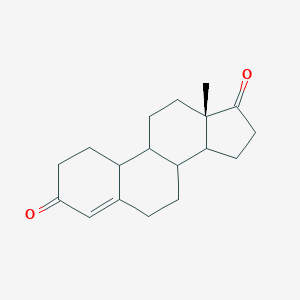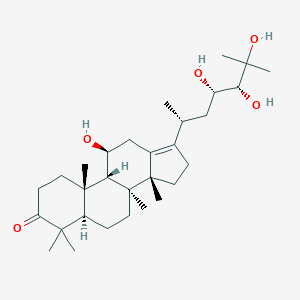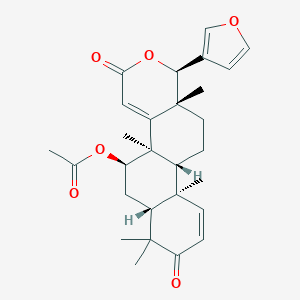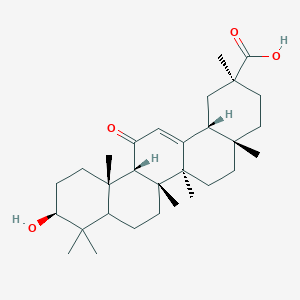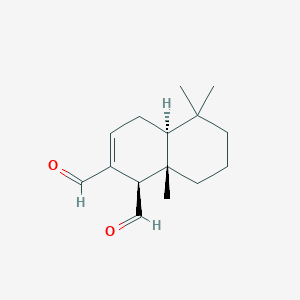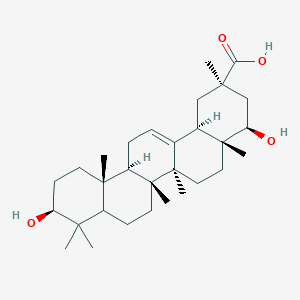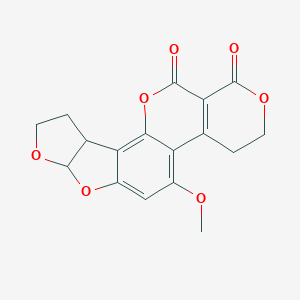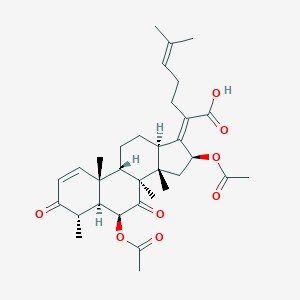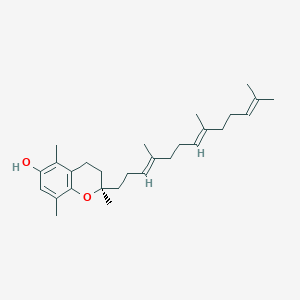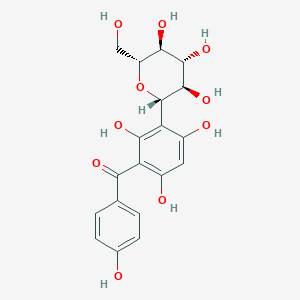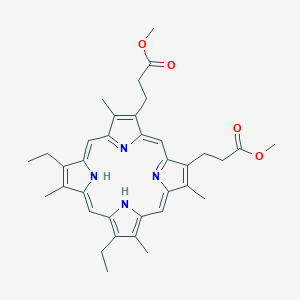
中卟啉IX二甲酯
概述
描述
Mesoporphyrin ix dimethyl ester is a synthetic porphyrin derivative with the molecular formula C36H42N4O4 and a molecular weight of 594.74 g/mol . It is a dimethyl ester of mesoporphyrin ix, a compound that plays a significant role in various biochemical processes. Porphyrins are a group of organic compounds, many of which are naturally occurring, that are essential for the function of hemoglobin, chlorophyll, and cytochromes.
科学研究应用
Mesoporphyrin ix dimethyl ester has a wide range of scientific research applications:
生化分析
Biochemical Properties
Mesoporphyrin IX dimethyl ester interacts with various enzymes, proteins, and other biomolecules. It is a useful reagent for metalation and hydrogenation reactions . The nature of these interactions is complex and involves various biochemical reactions.
Cellular Effects
The cellular effects of Mesoporphyrin IX dimethyl ester are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The photoinduced damage of cells is caused by reactive oxygen species (ROS), which are formed by the interaction of Mesoporphyrin IX dimethyl ester with light and molecular oxygen .
Molecular Mechanism
The molecular mechanism of Mesoporphyrin IX dimethyl ester involves its interaction with the ground state oxygen in the tissue or with other substrates forming singlet oxygen and other reactive oxygen species (ROS) . This process is part of the photochemical mechanism that lies in the background of photodynamic therapy (PDT) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mesoporphyrin IX dimethyl ester change over time. It has been observed that the reactive oxygen species (ROS) forming ability is more pronounced in the case of Mesoporphyrin IX dihydrochloride, but the measured disruption was more effective in the samples containing Mesoporphyrin IX dimethyl ester .
准备方法
Synthetic Routes and Reaction Conditions
Mesoporphyrin ix dimethyl ester can be synthesized through the esterification of mesoporphyrin ix. The reaction typically involves the use of methanol and a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to ester groups.
Industrial Production Methods
Industrial production of mesoporphyrin ix dimethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yield. Purification of the product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality .
化学反应分析
Types of Reactions
Mesoporphyrin ix dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the porphyrin ring.
Reduction: Reduction reactions can convert mesoporphyrin ix dimethyl ester to its reduced forms.
Substitution: Electrophilic substitution reactions can occur at the meso positions of the porphyrin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like toluene-p-sulfonic acid in hot o-dichlorobenzene are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized porphyrin derivatives, while substitution reactions can introduce different functional groups at the meso positions .
作用机制
The mechanism of action of mesoporphyrin ix dimethyl ester in photodynamic therapy involves the absorption of light by the compound, which excites it to a higher energy state. The excited state interacts with molecular oxygen to produce singlet oxygen and other reactive oxygen species. These reactive species cause damage to cellular components, leading to cell death . The molecular targets include cellular membranes, proteins, and nucleic acids, which are disrupted by the oxidative stress induced by the reactive oxygen species .
相似化合物的比较
Similar Compounds
Protoporphyrin ix dimethyl ester: Another porphyrin derivative with similar photodynamic properties.
Coproporphyrin iii tetramethyl ester: Used in similar photodynamic applications.
Deuteroporphyrin ix dimethyl ester: Shares similar chemical properties and applications.
Uniqueness
Mesoporphyrin ix dimethyl ester is unique due to its specific ester groups and the resulting chemical properties. It has distinct absorption characteristics and reactivity, making it particularly effective in photodynamic therapy compared to other porphyrin derivatives .
属性
IUPAC Name |
methyl 3-[8,13-diethyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N4O4/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27/h15-18,37-38H,9-14H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKDGYMHYLBWTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OC)CCC(=O)OC)C)C)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263-63-4 | |
| Record name | Mesoporphyrin dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001263634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mesoporphyrin ix dimethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, 2,18-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl 7,12-diethyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.664 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

